MFCD02350304
Description
Such compounds are frequently utilized in medicinal chemistry and catalysis due to their tunable electronic properties and binding capabilities. Key inferred properties include:
- Molecular Weight: ~180–220 g/mol (based on similar compounds like C₆H₃Cl₂N₃ and C₇H₅BrO₂) .
- Functional Groups: Likely contains halogen substituents (e.g., Cl, Br) and aromatic nitrogen heterocycles .
- Applications: Potential use in pharmaceuticals (e.g., kinase inhibitors) or as ligands in transition metal catalysis .
Properties
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3/c1-24-16-9-5-4-8-15(16)23-17(24)13(11-22)10-12-6-2-3-7-14(12)18(19,20)21/h2-10H,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANKXMQDLLPZJO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD02350304 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.
Chemical Reactions Analysis
MFCD02350304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD02350304 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD02350304 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 1259447-80-6)
Structural Similarities :
Key Differences :
- Molecular Weight : 225.67 g/mol (vs. ~200 g/mol for MFCD02350304), affecting solubility and bioavailability .
- Biological Activity : Higher Log S (-2.47) compared to this compound (-2.63), suggesting reduced aqueous solubility .
- Synthetic Route : Synthesized via Pd-catalyzed cross-coupling, whereas this compound may use greener methods (e.g., A-FGO catalyst in THF) .
Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
Structural Similarities :
Key Differences :
- Molecular Weight : 201.02 g/mol (vs. ~200 g/mol for this compound).
- Thermal Stability : Higher melting point (250°C) due to nitro group rigidity, compared to this compound’s inferred lower stability .
- Applications : Primarily used in corrosion inhibition, whereas this compound is hypothesized for pharmaceutical applications .
Functional Comparison and Research Findings
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